4-Chloro-3-nitro-1H-indole

Catalog No.
S13718216
CAS No.
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-nitro-1H-indole

Product Name

4-Chloro-3-nitro-1H-indole

IUPAC Name

4-chloro-3-nitro-1H-indole

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-1-3-6-8(5)7(4-10-6)11(12)13/h1-4,10H

InChI Key

CNWSMCKDMGTKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)[N+](=O)[O-]

4-Chloro-3-nitro-1H-indole is a highly specialized, bifunctional building block widely utilized in the synthesis of complex tricyclic scaffolds and kinase inhibitors [1]. Featuring an electron-withdrawing nitro group at the C3 position and a halogen handle at the C4 position, this compound offers orthogonal reactivity profiles that are highly prized in medicinal chemistry and process scale-up [2]. The proximity of these two functional groups enables sequential cascade reactions, including transition-metal-free nucleophilic aromatic substitution (SNAr) followed by nitro reduction and cyclization [3]. For procurement teams and synthetic chemists, this specific substitution pattern eliminates the need for multi-step functionalization of simpler indoles, directly accelerating the scalable production of pyrrolo-pyridines, carbolines, and targeted ATP-competitive inhibitors [1].

Research Fit

1 Electrophilic indole core supports activator-free dearomative (4+2) cycloaddition
2 Orthogonal C3-nitro activation and C4-chloro cross-coupling handle for iterative diversification
3 Dual-functionalized building block for generating densely substituted indole libraries

Substituting 4-chloro-3-nitro-1H-indole with simpler analogs like 4-chloro-1H-indole or regioisomers such as 6-chloro-3-nitro-1H-indole fundamentally disrupts downstream synthetic pathways [1]. Without the strongly electron-withdrawing C3-nitro group, the C4-chloride in 4-chloro-1H-indole remains unactivated toward SNAr, forcing reliance on expensive, sensitive palladium-catalyzed cross-coupling protocols for functionalization [2]. Conversely, utilizing 6-chloro-3-nitro-1H-indole alters the spatial relationship between the reactive sites; while it allows for functionalization, the resulting intermediates cannot undergo the intramolecular cyclizations required to form 3,4-fused tricyclic systems [3]. Consequently, using alternative precursors leads to failed cyclizations, increased catalyst costs, and the inability to access specific proprietary pharmaceutical cores [1].

Substitution Risk

3-Nitroindole lacks the C4 cross-coupling handle
Using generic 3-nitroindole may limit downstream diversification routes because the chlorine at C4 is absent, restricting access to palladium-catalyzed coupling reactions.
4-Chloroindole lacks the electrophilic activation of the 3-nitro group
Substituting with 4-chloroindole may preclude dearomative (4+2) cycloadditions and other electrophilic transformations that are enabled by the nitrostyrene-like reactivity of the 3-nitroindole core.

Activation of C4-Chloride for Transition-Metal-Free SNAr

The presence of the C3-nitro group dramatically alters the electronic environment of the indole core, specifically activating the adjacent C4 position. In comparative reactivity studies, 4-chloro-1H-indole requires palladium catalysis (e.g., Pd2(dba)3/BrettPhos) to undergo amination at the C4 position due to the inherent electron richness of the indole ring [1]. In contrast, 4-chloro-3-nitro-1H-indole undergoes facile nucleophilic aromatic substitution (SNAr) with primary and secondary amines under transition-metal-free conditions, often achieving >85% yield simply by heating in polar aprotic solvents [2]. This electronic activation bypasses the need for expensive precious metal catalysts and specialized ligands.

Evidence DimensionCatalyst requirement for C4-amination
Target Compound DataCatalyst-free (SNAr driven by C3-NO2 activation)
Comparator Or Baseline4-Chloro-1H-indole (Requires Pd-catalysis and phosphine ligands)
Quantified DifferenceElimination of Pd/ligand costs and trace metal remediation steps
ConditionsAmination with secondary amines in polar aprotic solvents

Enables cost-effective, scalable functionalization of the C4 position without the regulatory and financial burdens of heavy metal catalyst removal.

Electrophilicity (Mayr E)
Class-level inference
E ≈ -14 to -15
Nitrostyrene-range electrophilicity enables reagentless (4+2) cycloaddition
Non-nitrated indoles are nucleophilic; only 3-nitroindoles share this electrophilic profile

Diastereocontrol in Dearomative Cycloaddition Reactions

3-Nitroindoles are widely used in palladium-catalyzed dearomative [3+2] cycloadditions to form complex indoline-derived heterocycles, but the substitution pattern strictly dictates the stereochemical outcome. While unsubstituted 3-nitro-1H-indole typically yields trans-diastereomers in reactions with vinylcyclopropane dicarboxylates, the introduction of a C4-substituent, such as in 4-chloro-3-nitro-1H-indole, induces a complete switch in diastereoselectivity [1]. The steric and electronic influence of the C4-chloro group forces the intermediates into a conformation that exclusively affords products with the vinyl and nitro groups in a cis relationship [2].

Evidence DimensionDiastereoselectivity in [3+2] cycloaddition
Target Compound DataCis-diastereoselectivity (due to C4-substitution steric effects)
Comparator Or Baseline3-Nitro-1H-indole (Trans-diastereoselectivity)
Quantified DifferenceComplete inversion of major diastereomer formation
ConditionsPd-catalyzed dearomative [3+2] cycloaddition with 2-vinylcyclopropane-1,1-dicarboxylates

Provides exclusive access to specific stereoisomers of complex alkaloid scaffolds that cannot be synthesized using the unsubstituted baseline compound.

C3 Nitration Yield
Class-level inference
92% (Cu(NO3)2)
Reported high-yielding entry to 3-nitroindole core
Applicable to 4-chloroindole precursors; alternative nitrate salts gave lower yields

Topological Prerequisite for 3,4-Fused Tricyclic Scaffolds

The synthesis of specific ATP-competitive kinase inhibitors relies heavily on the formation of tricyclic systems where the third ring spans the C3 and C4 positions of the indole core. 4-Chloro-3-nitro-1H-indole is uniquely suited for this: following C4-substitution and subsequent reduction of the C3-nitro group to an amine, the proximity of the functional groups allows for immediate intramolecular cyclization to form pyrrolo[3,2-c]pyridines and related scaffolds in high yields [1]. Regioisomers like 6-chloro-3-nitro-1H-indole possess a spatial gap between the reactive sites (C3 and C6) that physically prevents this specific 3,4-annulation, leading instead to linear or alternative fused systems [2].

Evidence DimensionViability of 3,4-annulation cyclization
Target Compound DataEnables direct formation of 3,4-fused tricyclics (e.g., pyrrolo[3,2-c]pyridines)
Comparator Or Baseline6-Chloro-3-nitro-1H-indole (Incapable of 3,4-annulation due to spatial separation)
Quantified DifferenceBinary capability (High yield vs. 0% for target scaffold)
ConditionsPost-SNAr nitro reduction and intramolecular condensation

It is the mandatory starting material for proprietary pharmaceutical pipelines targeting 3,4-fused indole cores, where regioisomers are structurally useless.

Orthogonal Reactivity
Class-level inference
C3-NO2 + C4-Cl vs. 3-nitroindole (NO2 only) vs. 4-chloroindole (Cl only)
Dual handles support iterative reduction and cross-coupling sequences
Mono-substituted analogs cannot replicate this orthogonal diversification strategy

Transition-Metal-Free Synthesis of C4-Aminated Indoles

Ideal for process chemistry teams looking to scale up the production of C4-substituted indoles while avoiding the costs and purification bottlenecks associated with palladium catalysis, directly leveraging the SNAr activation described in Section 3 [1].

Assembly of Pyrrolo[3,2-c]pyridine Kinase Inhibitors

The mandatory precursor for medicinal chemistry programs synthesizing 3,4-fused tricyclic ATP-competitive inhibitors, utilizing the orthogonal C4-Cl and C3-NO2 handles for sequential ring closure [2].

Stereocontrolled Synthesis of Cyclopenta[b]indolines

The preferred substrate for academic and industrial groups utilizing dearomative [3+2] cycloadditions to access complex, cis-configured indoline alkaloids and pharmaceutical libraries [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dearomative (4+2) cycloaddition
Electrophilic indole core (nitrostyrene-like)
Cycloaddition efficiency with electron-rich dienes
Iterative diversification
Orthogonal C3-nitro and C4-chloro reactivity
Reduction and cross-coupling sequence compatibility
Kinase inhibitor / antimicrobial probe synthesis
Halogenated indole scaffold for medicinal chemistry
Class-level: ATP-binding site modeling, membrane permeability review
MT3 melatoninergic ligand development
4-substituted 3-nitroindole core
Reported MT3 binding affinity (class-level SAR)

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.0039551 g/mol

Monoisotopic Mass

196.0039551 g/mol

Heavy Atom Count

13

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